molecular formula C6H14N2O B13162409 N-Methoxy-N-methylpyrrolidin-3-amine

N-Methoxy-N-methylpyrrolidin-3-amine

Cat. No.: B13162409
M. Wt: 130.19 g/mol
InChI Key: BFTILNVWYRXRQI-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylpyrrolidin-3-amine (CAS 1540651-24-8) is a pyrrolidine-based chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . This amine serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the discovery and optimization of novel epigenetic inhibitors. Research indicates that derivatives incorporating the pyrrolidin-3-amine structure are key components in the development of small-molecule inhibitors that target methyl-lysine reader proteins, such as SPIN1 . SPIN1 is an epigenetic reader protein overexpressed in various cancers, including ovarian cancer, liver carcinomas, and non-small-cell lung cancers, making it a significant target for anticancer therapeutic development . As a specialized chemical reagent, this compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N-methoxy-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C6H14N2O/c1-8(9-2)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3

InChI Key

BFTILNVWYRXRQI-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNC1)OC

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via N-Methoxyamides (Research by Uemura et al., 2014)

One advanced method involves a two-step synthesis starting from N-methoxyamides, which are then converted into multi-substituted amines including this compound derivatives. This method exploits the N-methoxy group as a reactivity control element:

  • Step 1: Coupling of N-methoxyamides with aldehydes to form intermediates.
  • Step 2: Nucleophilic addition to N-methoxyamides, facilitated by the increased electrophilicity of the amide carbonyl due to the N-methoxy group.

This approach allows for efficient formation of multi-substituted amines with high selectivity and functional group tolerance, applicable to pyrrolidine derivatives as well.

Step Reaction Type Key Feature Outcome
1 N-methoxyamide/aldehyde coupling Enhanced nucleophilicity due to N-methoxy Formation of intermediate adducts
2 Nucleophilic addition Increased electrophilicity and chelation Diversified multi-substituted amines

This method is supported by experimental data showing high yields and applicability to complex molecules, including pyrrolidine-based amines.

Direct Synthesis via Nucleophilic Substitution Using 1,4-Dichlorobutane and Methylamine

A patented industrial method for preparing N-methylpyrrolidine (a close analog) involves:

  • Reacting 1,4-dichlorobutane with methylamine in an ether solvent under potassium iodide catalysis.
  • The ether solvent (e.g., diglyme or anisole) forms hydrogen bonds with methylamine, improving solubility and reaction rate.
  • The reaction proceeds under normal pressure at 100-120 °C for 3-8 hours.
  • Post-reaction neutralization and distillation yield high-purity N-methylpyrrolidine with yields over 88%.

While this method targets N-methylpyrrolidine, it provides a framework for synthesizing N-methyl substituted pyrrolidine derivatives, which can be modified to introduce the N-methoxy group via subsequent reactions.

Parameter Condition/Value
Catalyst Potassium iodide
Solvent Ether solvents (diglyme, anisole)
Temperature 100-120 °C
Pressure Atmospheric (normal pressure)
Reaction Time 3-8 hours
Molar Ratio (1,4-dichlorobutane:methylamine) 1 : 3.5-4.5
Yield >88%
Product Purity >99%

This method's advantages include simple process, mild conditions, and industrial scalability.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Two-step N-methoxyamide synthesis Reactivity control via N-methoxy group High selectivity, functional group tolerance Requires multi-step synthesis
Catalytic N-methylation (Iridium) Uses methanol, mild conditions High selectivity for N-methylation Catalyst cost, substrate scope
Nucleophilic substitution (1,4-dichlorobutane + methylamine) Simple, industrially scalable High yield, mild pressure Limited to N-methylation, needs further modification for N-methoxy
Photochemical organoboron coupling Visible light, diverse substitutions Mild, versatile, tolerant to groups Requires photochemical setup

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce primary or secondary amines .

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Varied N-Substituents

N,N-Dimethylpyrrolidin-3-amine
  • Structure : Differs by replacing the methoxy group with a second methyl group.
  • Properties : Increased hydrophobicity (logP ≈ 0.5–1.0) due to dual methyl substituents. The absence of the electron-withdrawing methoxy group enhances the basicity of the amine (pKa ~10.5) compared to the target compound .
  • Applications : Used as a chiral building block in asymmetric synthesis and kinase inhibitors .
N-Benzyl-N-methylpyrrolidin-3-amine
  • Structure : Substitutes methoxy with a benzyl group.
  • Properties: Higher molecular weight (MW = 204.3 g/mol) and lipophilicity (logP ≈ 2.5).
  • Applications : Explored in neurological drug candidates due to improved blood-brain barrier penetration .
(3R)-(+)-3-(Dimethylamino)pyrrolidine
  • Structure: Chiral analogue with dimethylamino at the 3-position.
  • Properties: Enhanced stereochemical utility in catalysis. The dimethylamino group increases solubility in polar solvents compared to the methoxy-methyl combination .

Pyridine and Pyrimidine Analogues with Methoxy Substituents

6-Methoxypyridin-3-amine
  • Structure : Aromatic pyridine ring with methoxy and amine groups.
  • Properties : Lower basicity (pKa ~4.5) due to aromatic ring electron withdrawal. Exhibits antimicrobial activity when complexed with Co(II) or Cu(II) ions .
  • Applications : Precursor for Schiff base ligands in coordination chemistry .
5-(2-Methoxypyridin-3-yl)pyridin-2-amine
  • Structure : Bipyridine system with methoxy substitution.
  • Properties: Extended π-conjugation increases UV absorption (λmax ~270 nm). The methoxy group enhances metabolic stability compared to non-substituted analogues .

Heterocyclic Compounds with Varied Ring Sizes

N-(Azetidin-3-yl)-6-methoxypyridin-3-amine
  • Structure : Four-membered azetidine ring instead of pyrrolidine.
  • Properties : Increased ring strain lowers thermal stability but improves reactivity in nucleophilic substitutions. Reduced steric bulk compared to pyrrolidine derivatives .

Key Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents logP Biological Activity
N-Methoxy-N-methylpyrrolidin-3-amine C₆H₁₄N₂O 130.19 -OCH₃, -CH₃, -NH₂ ~0.2 Not reported
N,N-Dimethylpyrrolidin-3-amine C₆H₁₄N₂ 114.19 -CH₃, -CH₃, -NH₂ ~0.8 Kinase inhibition
6-Methoxypyridin-3-amine C₆H₈N₂O 124.14 -OCH₃, -NH₂ ~0.5 Antimicrobial
N-Benzyl-N-methylpyrrolidin-3-amine C₁₂H₁₈N₂ 190.29 -CH₂C₆H₅, -CH₃, -NH₂ ~2.5 Neurological agents
N-(Azetidin-3-yl)-6-methoxypyridin-3-amine C₉H₁₃N₃O 179.22 Azetidine, -OCH₃, -NH₂ ~0.3 Synthetic intermediate

Biological Activity

N-Methoxy-N-methylpyrrolidin-3-amine is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and neuropharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a methyl group attached to a pyrrolidine ring. Its molecular formula is C6H13NC_6H_{13}N with a molecular weight of approximately 113.18 g/mol. The unique structure contributes to its potential interactions with biological targets, influencing various physiological processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It acts as a ligand, modulating the activity of neurotransmitter systems in the brain, which may influence mood and cognitive functions. The compound's chiral nature allows it to exhibit distinct biological activities compared to its non-chiral counterparts.

Biological Activity Overview

Research indicates that this compound may have several pharmacological properties:

  • Neuropharmacological Effects : Preliminary studies suggest potential modulation of neurotransmitter pathways related to mood and cognition.
  • Anti-inflammatory Properties : Similar compounds have shown promise in influencing pathways related to neuroinflammation.
  • Enzyme Interaction : The compound can be utilized in studying enzyme-substrate interactions due to its structural characteristics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameKey FeaturesUnique Aspects
N-Methoxy-N-methyl-4-nitrobenzamideMethoxy and nitro groups on benzamideNitro group offers distinct reactivity
N-Methoxy-N,3-dimethyl-4-chlorobenzamideChlorine substituent on benzamideAlters electronic properties significantly
N-Methoxy-N,3-dimethyl-4-amino-benzamideAmino group instead of nitroEnhances hydrogen bonding capabilities

The combination of the methoxy and pyrrolidine groups in this compound may confer unique biological activities not observed in its analogs, making it a valuable candidate for further research.

Case Studies and Research Findings

  • Neuropharmacological Studies : Research has indicated that compounds similar to this compound can affect neurotransmitter systems. For instance, studies on related pyrrolidine derivatives have demonstrated their capacity to act as histamine H3 receptor antagonists, suggesting potential applications in treating cognitive disorders.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties of structurally related compounds have revealed their ability to modulate neuroinflammatory pathways. These findings underscore the importance of exploring this compound's effects on inflammatory responses within the nervous system.
  • Enzyme Interaction Studies : The chiral nature of this compound allows it to engage in enzyme-substrate interactions effectively. This characteristic has been leveraged in studies aimed at understanding its role in various biochemical pathways.

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